Flavone

Catalog No.
S589537
CAS No.
525-82-6
M.F
C15H10O2
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavone

CAS Number

525-82-6

Product Name

Flavone

IUPAC Name

2-phenylchromen-4-one

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C15H10O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H

InChI Key

VHBFFQKBGNRLFZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2

Synonyms

2-Phenyl-4H-1-benzopyran-4-one; 2-Phenyl-4H-chromen-4-one

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2

Antioxidants and Free Radical Scavengers

One of the most well-studied properties of flavones is their potent antioxidant activity. Their chemical structure enables them to scavenge free radicals, unstable molecules that contribute to cellular damage and various chronic diseases. Studies have shown that flavones like apigenin and luteolin effectively inhibit free radical formation and protect cells from oxidative stress, potentially contributing to the prevention of age-related diseases and cancer [, ].

Anti-inflammatory Effects

Flavones also exhibit promising anti-inflammatory properties. Research suggests that they can modulate various inflammatory pathways, including the suppression of pro-inflammatory mediators and the activation of antioxidant enzymes. For instance, studies have demonstrated the ability of flavones like hesperidin and naringenin to reduce inflammation in various models, suggesting their potential therapeutic value in inflammatory diseases like arthritis and inflammatory bowel disease [, ].

Neuroprotective Potential

Recent research has explored the potential neuroprotective effects of flavones. Studies indicate that these compounds may protect brain cells from damage associated with neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. This neuroprotective effect is attributed to their ability to modulate various cellular processes, including reducing oxidative stress, mitigating inflammation, and promoting the survival of neuronal cells [, ].

Flavones are a class of flavonoids characterized by a specific chemical structure that consists of a 15-carbon skeleton comprising two aromatic rings (A and B) connected by a heterocyclic pyran ring (C). The general formula for flavones is C15H10O2, with the basic structure featuring a double bond between the C-2 and C-3 positions of the pyran ring. They are primarily found in various plants, contributing to their pigmentation and serving as antioxidants. Flavones play a significant role in plant defense mechanisms against pathogens and UV radiation, and they are also involved in attracting pollinators due to their vibrant colors .

, including:

  • Oxidation: Flavones can be oxidized to form flavonols or other derivatives, depending on the substituents present on the rings.
  • Alkylation: This involves the introduction of alkyl groups into the flavone structure through reactions with alkyl halides in the presence of bases such as potassium carbonate .
  • Bromination: Flavones can react with bromine to yield brominated derivatives, which can further undergo dehydrobromination to regenerate flavones .
  • Cyclization: Certain reactions lead to cyclization processes that convert chalcones into flavones, often facilitated by heating in alkaline conditions .

Flavones exhibit a wide range of biological activities, including:

  • Antioxidant Activity: Flavones are known for their ability to scavenge free radicals, which helps protect cells from oxidative stress. The presence of hydroxyl groups enhances their antioxidant potential .
  • Anti-inflammatory Effects: Many flavones have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes .
  • Anticancer Properties: Some studies suggest that flavones can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways .
  • Effects on Drug Metabolism: Flavones influence cytochrome P450 enzymes, which are crucial for drug metabolism, potentially altering the pharmacokinetics of various medications .

Several methods exist for synthesizing flavones:

  • Allan–Robinson Reaction: This method involves the condensation of phenolic compounds with α,β-unsaturated carbonyl compounds.
  • Auwers Synthesis: A synthetic route that involves the cyclization of chalcones.
  • Baker–Venkataraman Rearrangement: This rearrangement allows for the formation of flavone derivatives from certain precursors.
  • Wessely–Moser Rearrangement: A rearrangement useful for elucidating structures and synthesizing flavonoids from methoxyflavonoids .

Flavones have various applications across multiple fields:

  • Pharmaceuticals: Due to their biological activities, flavones are explored as potential therapeutic agents for conditions such as cancer, cardiovascular diseases, and diabetes.
  • Food Industry: Flavones contribute to the color and flavor of fruits and vegetables and are used as natural colorants in food products.
  • Cosmetics: Their antioxidant properties make them valuable in skincare formulations aimed at reducing oxidative damage and aging signs .

Flavones share structural similarities with several other classes of flavonoids. Here is a comparison highlighting their uniqueness:

CompoundStructure CharacteristicsUnique Features
FlavonolsHydroxylated derivatives of flavonesContain additional hydroxyl groups on the B ring
FlavanonesSaturated C ring (no double bond between C-2 and C-3)More stable than flavones; often found in citrus fruits
IsoflavonesSimilar structure but differ in ring attachmentPrimarily found in legumes; associated with estrogenic activity
AuronesSimilar backbone but differ by an additional carbon atom in the B ringKnown for unique color properties; less common than flavones

Flavones are unique due to their specific structural features that confer distinct biological activities compared to these similar compounds. Their ability to form stable radicals through conjugation between aromatic rings enhances their antioxidant capacity while distinguishing them from others like flavonols or isoflavones .

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

222.068079557 g/mol

Monoisotopic Mass

222.068079557 g/mol

Heavy Atom Count

17

LogP

3.56 (LogP)
3.56

Melting Point

100 °C

UNII

S2V45N7G3B

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

525-82-6

Wikipedia

Flavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

General Manufacturing Information

4H-1-Benzopyran-4-one, 2-phenyl-: INACTIVE

Dates

Modify: 2023-08-15
Ulanovskaya et al. Synthesis Enables Identification of the Cellular Target of Leucascandrolide A and Neopeltolide Nature Chemical Biology, doi: 10.1038/nchembio.94, published online 30 May 2008. http://www.nature.com/naturechemicalbiology

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